- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613
Cas no 93701-32-7 (2,6-Dibromobenzyl Bromide)
2,6-Dibromobenzyl Bromide is a brominated aromatic compound commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its key advantages include high reactivity due to the presence of multiple bromine substituents, enabling efficient functionalization in cross-coupling reactions and nucleophilic substitutions. The compound’s stability under standard conditions ensures reliable handling and storage. Its well-defined structure allows for precise control in synthetic pathways, making it valuable for constructing complex molecular frameworks. Additionally, the electron-withdrawing effects of the bromine groups enhance its utility in electrophilic aromatic substitution reactions. Suitable for research and industrial applications requiring selective bromination or benzylation.
2,6-Dibromobenzyl Bromide structure
Product Name:2,6-Dibromobenzyl Bromide
CAS No:93701-32-7
MF:C7H5Br3
MW:328.826599836349
MDL:MFCD13185505
CID:1026980
PubChem ID:13381015
Update Time:2025-05-28
2,6-Dibromobenzyl Bromide Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dibromo-2-(bromomethyl)benzene
- 2,6-dibromobenzyl bromide
- 1,3-Dibromo-2-(bromomethyl)benzene (ACI)
- AB89807
- DB-363083
- SCHEMBL173876
- DTXSID70538840
- 1,3-dibromo-2-bromomethylbenzene
- QFXJJFWSOLXOSE-UHFFFAOYSA-N
- EN300-1266476
- MFCD13185505
- DTXCID30489627
- AS-44060
- 93701-32-7
- AKOS015966672
- 1,3-Dibromo-2-bromomethyl-benzene
- 2,6-Dibromobenzyl Bromide
-
- MDL: MFCD13185505
- Inchi: 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
- InChI Key: QFXJJFWSOLXOSE-UHFFFAOYSA-N
- SMILES: BrC1C(CBr)=C(Br)C=CC=1
Computed Properties
- Exact Mass: 327.79209g/mol
- Monoisotopic Mass: 325.79414g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 2.173
- Boiling Point: 306.3°C at 760 mmHg
- Flash Point: 136.5°C
- Refractive Index: 1.636
2,6-Dibromobenzyl Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D937010-100mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | D937010-500mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 500mg |
$379.00 | 2023-05-18 | ||
| TRC | D937010-1g |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 1g |
$ 465.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D251023-10g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 10g |
$275 | 2024-08-03 | |
| eNovation Chemicals LLC | D251023-20g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 20g |
$395 | 2024-08-03 | |
| TRC | D937010-1000mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 1g |
$563.00 | 2023-05-18 | ||
| Ambeed | A466816-1g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 1g |
$64.0 | 2025-04-15 | |
| Ambeed | A466816-5g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 5g |
$191.0 | 2025-04-15 | |
| Ambeed | A466816-25g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 25g |
$630.0 | 2025-04-15 | |
| Advanced ChemBlocks | O32629-1G |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 1G |
$550 | 2023-09-15 |
2,6-Dibromobenzyl Bromide Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, reflux
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
Reference
- Benzodiazepinone compounds as ATPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; overnight, rt
Reference
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, reflux
Reference
- 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial -alanine:-alanine ligase, PLoS One, 2012, 7(8),
Production Method 5
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt
Reference
- Heterocyclic compounds and compositions for treating CNS disorders and their preparation, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
Reference
- Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans, Organic Letters, 2018, 20(11), 3310-3313
Production Method 7
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, 80 °C
Reference
- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 80 °C; 14 h, reflux
Reference
- Preparation of pyridinones and pyrazinones as Btk kinase inhibitors for treating inflammation, immunological disorders, cancer, and other diseases, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
Reference
- Preparation of pyridazinones as Btk kinase inhibitors for treating immune disorders, cancer, inflammation, and other diseases, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
Reference
- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride
Reference
- Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2222-2226
Production Method 12
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
Reference
- Preparation of benzodiazepinone compounds useful in the treatment of skin conditions, United States, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Dichloromethane , Water ; rt → reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
Reference
- Method for preparing 2,6-dibromobenzyl bromide from 2,6-dibromotoluene, China, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; reflux
Reference
- An efficient one-pot synthesis of novel 4-aryl-1-methyloxindoles, Tetrahedron Letters, 2006, 47(26), 4361-4364
Production Method 15
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 16 h, 80 °C
Reference
- Heteroaryl-substituted pyrazinobenzoxazines and related compounds as KRas G12C inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, rt → 80 °C
Reference
- Preparation of fused aza-heterocyclic compounds as RIPK1 inhibitor for inhibiting programmed cell necrosis, World Intellectual Property Organization, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ; rt → 85 °C; 3 h, reflux
Reference
- Diamine monomers for intrinsic high-dielectric low-loss polyimides, China, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 80 °C
Reference
- tBuOK-Promoted Cyclization of Imines with Aryl Halides, Organic Letters, 2020, 22(11), 4553-4556
Production Method 19
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, rt → reflux
Reference
- Indazoles and azaindazoles as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
2,6-Dibromobenzyl Bromide Raw materials
2,6-Dibromobenzyl Bromide Preparation Products
2,6-Dibromobenzyl Bromide Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide
Order Number:A937857
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:24
Price ($):234.0/469.0
Email:sales@amadischem.com
2,6-Dibromobenzyl Bromide Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide
Purity:99%/99%
Quantity:10g/25g
Price ($):234.0/469.0